
N-(对硝基苄基)邻苯二甲酰亚胺
概述
描述
N-(p-Nitrobenzyl)phthalimide (NBP) is an organic compound that has been used in a variety of scientific research applications. It is a nitrobenzyl derivative of phthalimide and is a white, odorless, crystalline solid. NBP has been used in a variety of organic synthesis methods, including the synthesis of complex molecules, and has been studied for its biochemical and physiological effects.
科学研究应用
电致变色材料
“N-(对硝基苄基)邻苯二甲酰亚胺”衍生物已被用作电致变色材料的模型化合物 {svg_1}. 这些材料经历可逆的电化学还原,导致其光学性质发生变化 {svg_2}. 引入某些结构元素会导致还原形式吸收带发生明显的红移 {svg_3}.
抗菌剂
邻苯二甲酰亚胺衍生物,包括“N-(对硝基苄基)邻苯二甲酰亚胺”,已被合成并评估其体外抗菌活性 {svg_4}. 其中一种衍生物对枯草芽孢杆菌和铜绿假单胞菌表现出显著的抗菌活性 {svg_5}.
抗氧化剂
一些邻苯二甲酰亚胺衍生物已显示出抗氧化活性 {svg_6}. 这些化合物可能用于治疗氧化应激起重要作用的疾病。
抗炎剂
邻苯二甲酰亚胺衍生物也已被评估其体外抗炎活性 {svg_7}. 其中一种衍生物显示出炎症显着减少 {svg_8}.
颜料充电
“N-(对硝基苄基)邻苯二甲酰亚胺”已被用作电荷控制剂来给颜料充电 {svg_9}. 这是由于酰亚胺基团的存在,该基团可以带正电 {svg_10}.
1,2,3-三唑的合成
“N-(对硝基苄基)邻苯二甲酰亚胺”已被用于合成1,2,3-三唑 {svg_11}. 这些三唑是有用的合成中间体,已在包括药物化学在内的各个领域得到应用 {svg_12}.
绿色化学
该化合物已被用于环保溶剂混合物中用于合成1,2,3-三唑 {svg_13}. 与其他已知的合成1,2,3-三唑的方法相比,这是一种绿色、经济有效且节省时间的合成方法 {svg_14}.
作用机制
Target of Action
Phthalimides, the core structure of this compound, are frequently encountered in natural products, pharmaceuticals, and agrochemicals . They play a role in histone deacetylase (HDAC) inhibition , which suggests that N-(p-Nitrobenzyl)phthalimide might interact with HDAC or similar enzymes.
生化分析
Biochemical Properties
N-(p-Nitrobenzyl)phthalimide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoclonal antibodies elicited against p-nitrobenzyl phosphonate haptens, which are known to catalyze the hydrolysis of p-nitrophenyl esters . These interactions are crucial as they demonstrate the compound’s ability to participate in enzyme-like catalytic processes, highlighting its potential in biochemical applications.
Cellular Effects
N-(p-Nitrobenzyl)phthalimide influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with specific antibodies can lead to changes in cellular functions, such as enhanced hydrolysis of substrates . These effects underscore the compound’s potential impact on cellular activities and its relevance in biochemical research.
Molecular Mechanism
The mechanism of action of N-(p-Nitrobenzyl)phthalimide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to stabilize transition states and catalyze hydrolysis reactions is a key aspect of its molecular mechanism . This stabilization is achieved through specific binding interactions with antibodies, which mimic enzyme-like properties and facilitate the hydrolysis of substrates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(p-Nitrobenzyl)phthalimide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged observation of its effects on cellular functions . Long-term studies are necessary to fully understand its temporal effects and potential degradation products.
Dosage Effects in Animal Models
The effects of N-(p-Nitrobenzyl)phthalimide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity. At higher doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
N-(p-Nitrobenzyl)phthalimide is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound’s role in hydrolysis reactions, facilitated by its interaction with antibodies, highlights its involvement in metabolic processes . Understanding these pathways is essential for elucidating the compound’s overall impact on metabolism.
Transport and Distribution
The transport and distribution of N-(p-Nitrobenzyl)phthalimide within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity
Subcellular Localization
N-(p-Nitrobenzyl)phthalimide’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function . Understanding its subcellular localization is vital for comprehending its role in cellular processes.
属性
IUPAC Name |
2-[(4-nitrophenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-14-12-3-1-2-4-13(12)15(19)16(14)9-10-5-7-11(8-6-10)17(20)21/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWWUOQTLINZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036649 | |
| Record name | 2-(4-Nitro-benzyl)-isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62133-07-7 | |
| Record name | 2-[(4-Nitrophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62133-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Nitrobenzyl)isoindole-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062133077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Nitro-benzyl)-isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-NITROBENZYL)ISOINDOLE-1,3-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65562BEJ0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
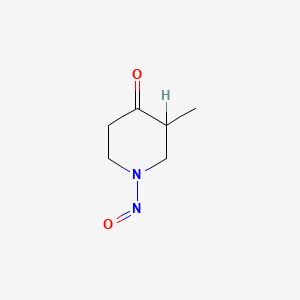

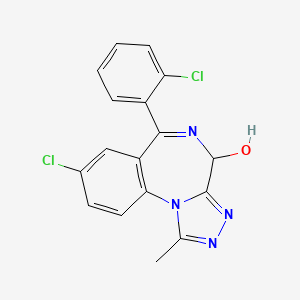
![4-Amino-7,8,9,10-tetrahydro-6h-7,10-epoxyazepino[1,2-e]purine-6,8,9-triol](/img/structure/B1202208.png)
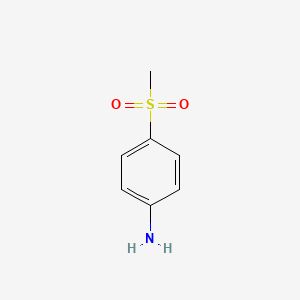

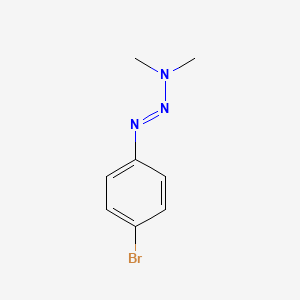
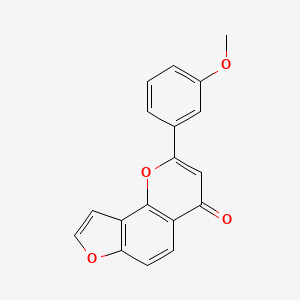
![6-ethyl-3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-(phenylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1202216.png)
![6-amino-4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester](/img/structure/B1202218.png)

![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1202223.png)
![4-[5-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B1202224.png)

